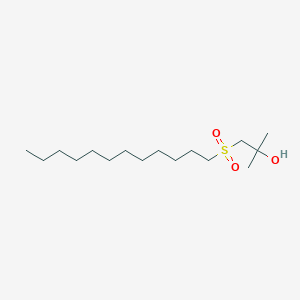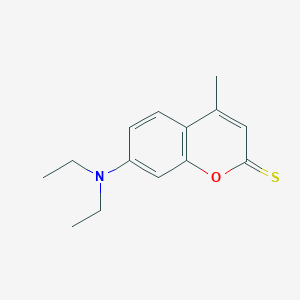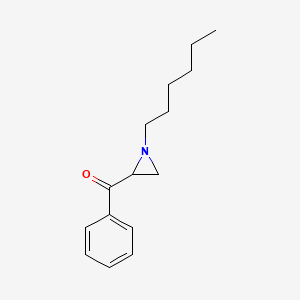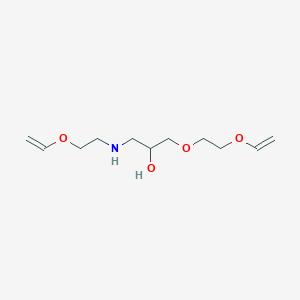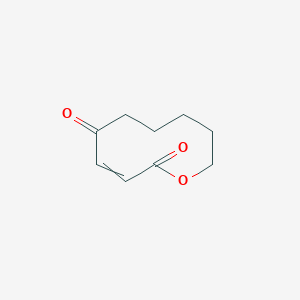
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione” is a chemical compound that belongs to the class of organic compounds known as oxecines. These compounds are characterized by a seven-membered ring containing an oxygen atom. The specific structure and properties of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of dihydroxy compounds: Using acid or base catalysts to promote ring closure.
Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the oxecine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield more oxidized derivatives of the oxecine ring.
Reduction: May yield reduced forms with additional hydrogen atoms.
Substitution: May yield derivatives with new functional groups attached to the oxecine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Influencing metabolic pathways: Affecting the synthesis or degradation of other compounds.
Interacting with cellular components: Altering cell function or signaling.
Comparison with Similar Compounds
Similar Compounds
Oxecine derivatives: Compounds with similar ring structures but different functional groups.
Other cyclic ethers: Compounds with different ring sizes or additional heteroatoms.
Uniqueness
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
Properties
CAS No. |
131182-83-7 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-2H-oxecine-7,10-dione |
InChI |
InChI=1S/C9H12O3/c10-8-4-2-1-3-7-12-9(11)6-5-8/h5-6H,1-4,7H2 |
InChI Key |
YLIIPLMEKWSIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C=CC(=O)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


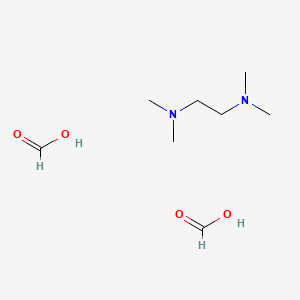

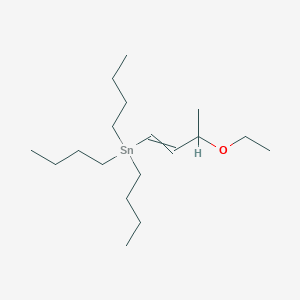

![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
